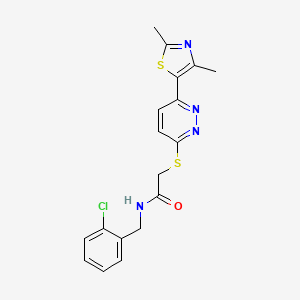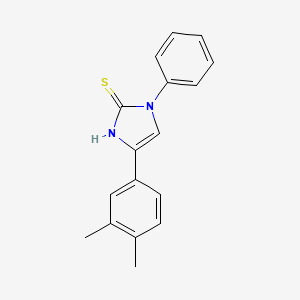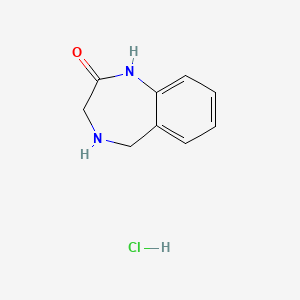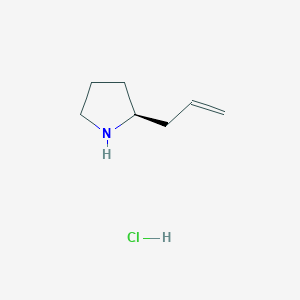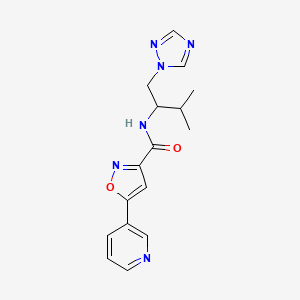![molecular formula C7H6N2O2S B2783435 [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 926226-84-8](/img/structure/B2783435.png)
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol” is a heterocyclic compound with a molecular weight of 183.21 . It has a thiophene ring and an oxadiazole ring, both of which are important structural moieties in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring and an oxadiazole ring . The thiophene rings in similar compounds are often perfectly planar and twisted with respect to each other .
Applications De Recherche Scientifique
Sensor Development for Aniline Detection
Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential as aniline sensors. Studies have shown that these compounds exhibit fluorescence quenching in the presence of aniline, suggesting their utility in detecting this chemical through fluorescence methods. This application is significant due to aniline's wide use in the chemical industry and its environmental impact. The fluorescence quenching mechanism, characterized by parameters like Stern-Volmer constants and quenching rate parameters, underscores the potential of these derivatives as sensitive and selective aniline sensors (Naik, Khazi, & Malimath, 2018).
Photoreactivity and Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, revealing insights into photoinduced molecular rearrangements. These studies have led to the synthesis of 1,2,4-thiadiazoles, showcasing the photoreactivity of oxadiazoles under specific conditions. This research highlights the potential of these compounds in synthetic organic chemistry, enabling the development of novel synthetic routes and compounds (Vivona, Buscemi, Asta, & Caronna, 1997).
Chemosensor Development for Metal Ion Detection
A particular thiophene substituted 1,3,4-oxadiazole derivative has been characterized as a chemosensor for detecting metal ions such as Fe2+, Ni2+, and Cu2+. This application is crucial for environmental monitoring and industrial processes where these metal ions play a significant role. The sensitivity and selectivity of this derivative for the mentioned ions, along with its potential for quantitative measurements, demonstrate the versatility of thiophene substituted oxadiazoles in sensor technology (Naik et al., 2021).
Heterocyclic Compound Synthesis and Characterization
Research has also focused on the synthesis, structural characterization, and application potential of thiophene and oxadiazole-containing compounds. These studies offer insights into the physicochemical properties and reactivity of such compounds, paving the way for their application in material science, catalysis, and as intermediates in pharmaceutical synthesis. The ability to synthesize and characterize these compounds with specific functional groups opens avenues for their use in a broad range of scientific disciplines (Lomas, Lacroix, & Vaissermann, 1999).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with the 1,2,4-oxadiazole moiety have been found to interact with various biological targets
Mode of Action
The mode of action of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol is currently unknown. Compounds with similar structures have been found to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability
Result of Action
Compounds with similar structures have been found to have various effects, such as antiviral, anti-inflammatory, and anticancer activities
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action
Propriétés
IUPAC Name |
(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-3-6-8-7(9-11-6)5-1-2-12-4-5/h1-2,4,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARLKVFEDBTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)
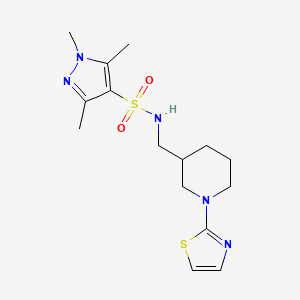


![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)


